N-ethyl-2-fluoroaniline
Overview
Description
N-ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H10FN. It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and an ethyl group is attached to the nitrogen atom. This compound is used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Mode of Action
It is known that fluoroanilines, in general, can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Fluoroanilines can potentially influence various biochemical pathways due to their structural similarity to aniline, a common structure in many bioactive compounds .
Pharmacokinetics
It is known that fluoroanilines are generally well-absorbed and can be metabolized through various pathways, including hydroxylation .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially influence the action of fluoroanilines .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-fluoroaniline can be synthesized through several methods. One common method involves the reaction of 2-fluoroaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound can be produced by the alkylation of 2-fluoroaniline with ethyl chloride in the presence of a catalyst such as aluminum chloride. This method allows for large-scale production and yields a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-fluoroaniline is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
N-methyl-2-fluoroaniline: Similar structure but has a methyl group instead of an ethyl group on the nitrogen atom.
N-ethyl-4-fluoroaniline: Similar structure but the fluorine atom is at the fourth position of the benzene ring.
Uniqueness
N-ethyl-2-fluoroaniline is unique due to the presence of both the ethyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-ethyl-2-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSZDXLOSMUCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371896 | |
Record name | N-ethyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2707-64-4 | |
Record name | N-Ethyl-2-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2707-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-ethyl-2-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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